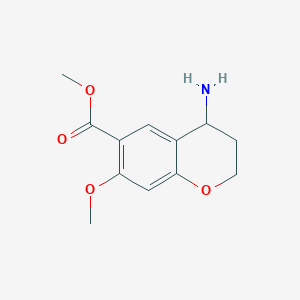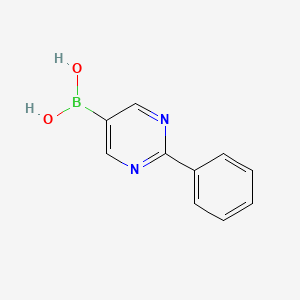
2-Phenylpyrimidine-5-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylpyrimidine-5-boronic acid: is an organoboron compound with the molecular formula C₁₀H₉BN₂O₂. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrimidine-5-boronic acid typically involves the reaction of 2-phenylpyrimidine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 2-phenylpyrimidine using bis(pinacolato)diboron (B₂pin₂) in the presence of a base such as potassium acetate and a palladium catalyst . The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Phenylpyrimidine-5-boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with amines or alcohols in the presence of a copper catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)₂), bases (e.g., pyridine), and solvents (e.g., dichloromethane) are typically employed.
Major Products:
科学的研究の応用
2-Phenylpyrimidine-5-boronic acid has diverse applications in scientific research, including:
作用機序
The mechanism of action of 2-Phenylpyrimidine-5-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the phenylpyrimidine moiety to the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product .
類似化合物との比較
Phenylboronic Acid: Similar in structure but lacks the pyrimidine ring, making it less versatile in certain applications.
Pyrimidine-5-boronic Acid: Similar but without the phenyl group, affecting its reactivity and applications.
Uniqueness: 2-Phenylpyrimidine-5-boronic acid is unique due to the presence of both the phenyl and pyrimidine groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
特性
分子式 |
C10H9BN2O2 |
|---|---|
分子量 |
200.00 g/mol |
IUPAC名 |
(2-phenylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7,14-15H |
InChIキー |
JURHQJGHFQQNTI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)C2=CC=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


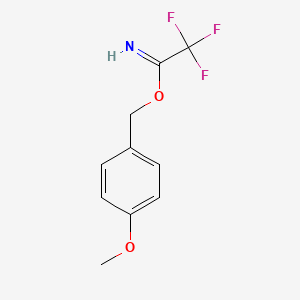
![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)
![[1,2,5]Selenadiazolo[3,4-d]pyrimidine](/img/structure/B13116480.png)
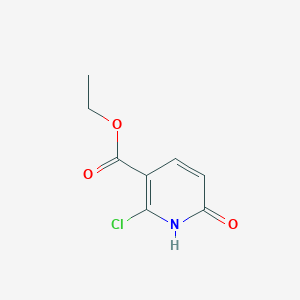
![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)
![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)
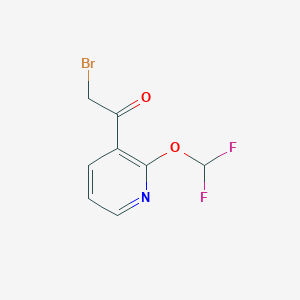
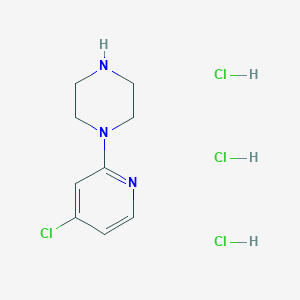
![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)
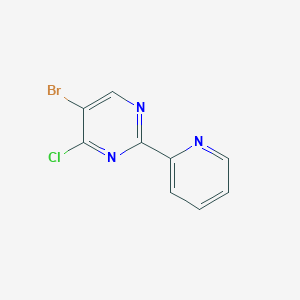
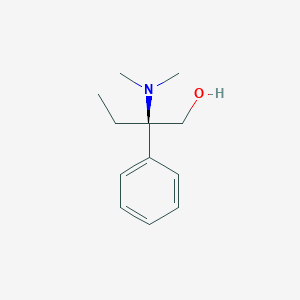
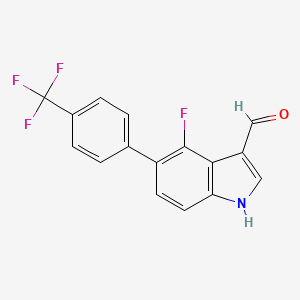
![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)
